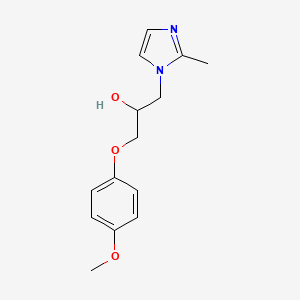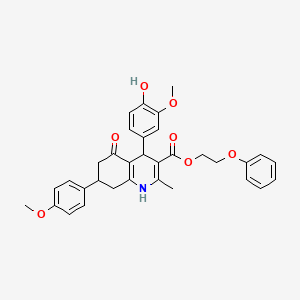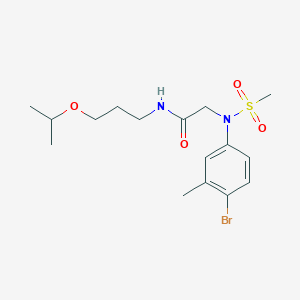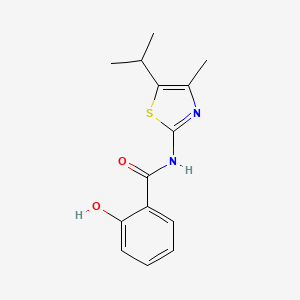
1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol, also known as CGP 12177, is a beta-adrenergic receptor antagonist that is widely used in scientific research. This chemical compound is a potent and selective antagonist of beta-adrenergic receptors, which are found in various tissues throughout the body. In
Mécanisme D'action
1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177 acts as a competitive antagonist of beta-adrenergic receptors, which are G protein-coupled receptors that are activated by the neurotransmitter epinephrine (adrenaline) and norepinephrine (noradrenaline). By blocking the activation of these receptors, this compound 12177 reduces the effects of sympathetic nervous system stimulation, including increased heart rate, blood pressure, and metabolic rate.
Biochemical and Physiological Effects:
This compound 12177 has been shown to have a variety of biochemical and physiological effects, including reducing heart rate and blood pressure, increasing insulin sensitivity, and improving lipid metabolism. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress. In addition, this compound 12177 has been shown to have effects on the central nervous system, including reducing anxiety and improving memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177 in lab experiments is its high selectivity for beta-adrenergic receptors, which allows for more precise investigation of the role of these receptors in various physiological processes. However, one limitation of using this compound 12177 is its relatively short half-life, which can limit the duration of its effects in vivo.
Orientations Futures
There are many potential future directions for research on 1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177. One area of interest is the role of beta-adrenergic receptors in various disease states, including heart failure, diabetes, and neurodegenerative disorders. Another area of interest is the development of more selective and long-lasting beta-adrenergic receptor antagonists for use in clinical settings. Additionally, further investigation of the effects of this compound 12177 on the central nervous system could lead to the development of new treatments for mood and anxiety disorders.
Méthodes De Synthèse
1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177 can be synthesized by several methods, including the reaction of 2-methylimidazole with 4-methoxyphenol in the presence of a base, followed by the reaction of the resulting intermediate with 3-chloro-1,2-propanediol. Another method involves the reaction of 2-methylimidazole with 4-methoxyphenol in the presence of a base, followed by the reaction of the resulting intermediate with epichlorohydrin.
Applications De Recherche Scientifique
1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177 is widely used in scientific research to study the role of beta-adrenergic receptors in various physiological processes. This chemical compound has been used to investigate the effects of beta-adrenergic receptor blockade on cardiac function, blood pressure, and metabolism. It has also been used to study the role of beta-adrenergic receptors in the central nervous system, including their role in regulating mood, anxiety, and cognition.
Propriétés
IUPAC Name |
1-(4-methoxyphenoxy)-3-(2-methylimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11-15-7-8-16(11)9-12(17)10-19-14-5-3-13(18-2)4-6-14/h3-8,12,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMRPUVOWVOWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(COC2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-bromo-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5236084.png)


![N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5236100.png)

![N-[3-(diethylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5236116.png)


![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5236134.png)
![1-cycloheptyl-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5236151.png)
![N-{[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5236152.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5236156.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5236158.png)
![2-({[4-(acetylamino)phenyl]amino}carbonyl)-3,4,5,6-tetrabromobenzoic acid](/img/structure/B5236171.png)